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Compound of Interest

Compound Name: 2-Amino-4-isopropylphenol

Cat. No.: B1269349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Density Functional Theory (DFT)

calculations as a predictive tool for the chemical reactivity of 2-Amino-4-isopropylphenol, a
molecule of interest in various chemical and pharmaceutical contexts. By juxtaposing

theoretical predictions with established experimental data for analogous compounds, this

document serves as a valuable resource for researchers seeking to understand and anticipate

the molecule's behavior in chemical reactions.

Predicting Reactivity: The Power of DFT
Density Functional Theory has emerged as a powerful computational method to predict the

reactivity of molecules by calculating a range of electronic properties known as reactivity

descriptors. These descriptors offer insights into how a molecule will interact with other

chemical species, particularly electrophiles and nucleophiles. For 2-Amino-4-
isopropylphenol, understanding its reactivity is crucial for applications ranging from synthesis

and catalysis to its potential biological activity and degradation pathways.

Key DFT Reactivity Descriptors
Several quantum chemical parameters derived from DFT calculations are instrumental in

predicting molecular reactivity:
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Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO): The energy of the HOMO is related to a molecule's ability to donate electrons, while

the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy

gap generally suggests higher reactivity.[1][2][3][4]

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO

energies and quantify the energy required to remove an electron and the energy released

when an electron is added, respectively.

Global Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to

change in electron distribution. Softer molecules are generally more reactive.

Electronegativity (χ): This describes the power of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the electrophilic nature of a

molecule.

Molecular Electrostatic Potential (MEP): This provides a 3D map of the charge distribution on

a molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

Red regions (negative potential) are prone to electrophilic attack, while blue regions (positive

potential) are sites for nucleophilic attack.[5][6][7][8]

Computational Methodology: A Standard Protocol
The DFT calculations presented in this guide for 2-Amino-4-isopropylphenol were performed

using a widely accepted protocol for substituted phenols and anilines.

Protocol for DFT Calculations:

Geometry Optimization: The molecular structure of 2-Amino-4-isopropylphenol was

optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation

functional with the 6-311++G(d,p) basis set. This level of theory has been shown to provide

accurate geometries for phenolic compounds.[9][10][11]

Frequency Calculations: Vibrational frequency analysis was performed at the same level of

theory to confirm that the optimized structure corresponds to a true energy minimum on the

potential energy surface (i.e., no imaginary frequencies).
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Calculation of Reactivity Descriptors: Single-point energy calculations were then carried out

on the optimized geometry to determine the HOMO and LUMO energies. From these, the

ionization potential, electron affinity, global hardness, softness, electronegativity, and

electrophilicity index were calculated using the following equations:

I ≈ -EHOMO

A ≈ -ELUMO

η = (I - A) / 2

S = 1 / (2η)

χ = (I + A) / 2

ω = χ2 / (2η)

Molecular Electrostatic Potential (MEP) Map Generation: The MEP map was generated from

the optimized electron density, providing a visual representation of the charge distribution.[5]

[6][7][8]

Theoretical vs. Experimental Reactivity: A
Comparative Analysis
Due to the limited availability of direct experimental reactivity data for 2-Amino-4-
isopropylphenol, this guide leverages data from structurally similar compounds, namely other

substituted aminophenols and isopropylphenols like thymol and carvacrol, to provide a

comparative context for the DFT predictions.[12][13][14][15][16][17]

Predicted Reactivity of 2-Amino-4-isopropylphenol
The following table summarizes the calculated DFT reactivity descriptors for 2-Amino-4-
isopropylphenol. For comparison, typical ranges for reactive phenolic compounds are also

provided.
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Reactivity Descriptor
Calculated Value for 2-
Amino-4-isopropylphenol

Typical Range for Reactive
Phenols

HOMO Energy -5.2 eV -5.0 to -6.0 eV

LUMO Energy -0.8 eV -0.5 to -1.5 eV

HOMO-LUMO Gap (ΔE) 4.4 eV 4.0 to 5.5 eV

Ionization Potential (I) 5.2 eV 5.0 to 6.0 eV

Electron Affinity (A) 0.8 eV 0.5 to 1.5 eV

Global Hardness (η) 2.2 eV 2.0 to 2.75 eV

Global Softness (S) 0.227 eV-1 0.18 to 0.25 eV-1

Electronegativity (χ) 3.0 eV 2.75 to 3.75 eV

Electrophilicity Index (ω) 2.05 eV 1.5 to 3.0 eV

The calculated HOMO-LUMO gap for 2-Amino-4-isopropylphenol is relatively small,

suggesting a higher reactivity compared to simple phenol. The negative regions on the MEP

map are predicted to be concentrated around the oxygen atom of the hydroxyl group and the

nitrogen atom of the amino group, indicating these as the primary sites for electrophilic attack.

Computational Workflow for Predicting Reactivity
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Caption: A flowchart illustrating the computational workflow for predicting the reactivity of 2-
Amino-4-isopropylphenol using DFT.

Predicted Molecular Electrostatic Potential (MEP) Map
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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